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For Researchers, Scientists, and Drug Development Professionals

Introduction
M2698 (also known as MSC2363318A) is a potent, orally bioavailable, and ATP-competitive

dual inhibitor of p70S6 kinase (p70S6K) and Akt.[1][2][3] The phosphatidylinositol 3-kinase

(PI3K)/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival,

and metabolism.[1] Dysregulation of this pathway is a frequent event in various human

cancers, making it a key target for therapeutic intervention.[1] M2698's unique mechanism of

simultaneously targeting both p70S6K and Akt allows it to effectively block the PI3K/Akt/mTOR

pathway and overcome the compensatory feedback loop that can limit the efficacy of other

inhibitors targeting this pathway.[1][4][5] Furthermore, M2698 has demonstrated the ability to

cross the blood-brain barrier, suggesting its potential for treating cancers of the central nervous

system.[1][4][5]

These application notes provide a summary of M2698's activity and detailed protocols for its

use in studying the PI3K/Akt/mTOR signaling pathway.

Data Summary
In Vitro Kinase and Cell-Based Assay Data
M2698 demonstrates high potency against its primary targets and within cellular systems. The

following tables summarize the key inhibitory concentrations (IC50) of M2698.
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Target/Assay IC50 Value Notes

p70S6K 1 nM
Radiometric protein kinase

assay.[1]

Akt1 1 nM
Radiometric protein kinase

assay.[1][2][3]

Akt3 1 nM
Radiometric protein kinase

assay.[1][2][3]

pGSK3β (indirect inhibition) 17 nM

Measured in MDA-MB-468

human breast cancer cells.[1]

[2][3]

pS6 (indirect inhibition) 15 nM (in vivo)
Estimated from in vivo studies.

[1][2][3]

pS6 (inhibition) 11 nM
Measured in MDA-MB-468

human breast cancer cells.[2]

Cell Proliferation 0.02-8.5 µM

IC50 range across a panel of

81 human cancer cell lines,

including breast cancer.[2][3]

Kinase Selectivity
M2698 exhibits a favorable selectivity profile. In a panel of 264 human kinases, only a few were

inhibited with an IC50 within a 10-fold range of p70S6K, indicating a high degree of specificity

for its intended targets.[1][2]

Signaling Pathway and Experimental Workflow
Diagrams
To visually represent the mechanism of action of M2698 and the experimental procedures for

its characterization, the following diagrams are provided.
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M2698 inhibits the PI3K/Akt/mTOR pathway by targeting p70S6K and Akt.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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